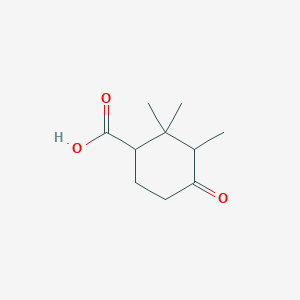
2,2,3-Trimethyl-4-oxocyclohexane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,3-Trimethyl-4-oxocyclohexane-1-carboxylic acid is an organic compound with the molecular formula C10H16O3 and a molecular weight of 184.24 g/mol It is a cyclohexane derivative characterized by the presence of three methyl groups, a ketone group, and a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3-Trimethyl-4-oxocyclohexane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2,3-trimethyl-1,3-cyclohexanedione with a suitable carboxylating agent. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in a pure and stable form .
化学反应分析
Types of Reactions
2,2,3-Trimethyl-4-oxocyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
科学研究应用
2,2,3-Trimethyl-4-oxocyclohexane-1-carboxylic acid has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,2,3-Trimethyl-4-oxocyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
2,2,3-Trimethylcyclohexanone: Similar structure but lacks the carboxylic acid group.
2,2,3-Trimethyl-4-hydroxycyclohexane-1-carboxylic acid: Similar structure with a hydroxyl group instead of a ketone group.
Uniqueness
Its structural features allow for diverse chemical modifications and interactions, making it a valuable compound in various fields of research .
生物活性
2,2,3-Trimethyl-4-oxocyclohexane-1-carboxylic acid (C10H16O3) is an organic compound known for its structural complexity and potential biological activity. This compound features a cyclohexane ring with various functional groups that contribute to its reactivity and interaction with biological systems. Its molecular weight is approximately 184.24 g/mol, and it has garnered interest in both synthetic chemistry and biological research due to its unique properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological pathways. The compound may modulate enzyme activities or receptor functions, influencing various physiological processes. Research indicates that it can act as a precursor in the synthesis of biologically active molecules and may participate in enzyme-catalyzed reactions that impact metabolic pathways.
Potential Therapeutic Applications
- Antioxidant Properties : Preliminary studies suggest that the compound may exhibit antioxidant activity by upregulating the Nrf2 pathway, which is crucial for cellular defense against oxidative stress .
- Enzyme Inhibition : Research has shown that similar compounds can inhibit specific enzymes involved in metabolic processes, suggesting potential applications in drug development for conditions related to metabolic dysregulation .
- Pharmacological Studies : The compound has been explored as a lead in pharmacological studies aimed at discovering new therapeutic agents, particularly in the context of neuroprotection and anti-inflammatory responses.
Comparative Analysis with Related Compounds
| Compound Name | Structure Similarity | Biological Activity |
|---|---|---|
| 2,2,3-Trimethylcyclohexanone | High | Moderate enzyme inhibition |
| 2,2,3-Trimethyl-4-hydroxycyclohexane-1-carboxylic acid | Moderate | Antioxidant and anti-inflammatory effects |
This table illustrates how this compound compares with structurally similar compounds regarding their biological activities.
Study on Antioxidant Activity
A study focused on the antioxidant properties of cyclohexane derivatives found that this compound significantly increased the expression of antioxidant enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1) in cell cultures. This suggests a protective role against oxidative damage .
Enzyme Interaction Studies
In another investigation, this compound was tested for its ability to inhibit carboxylesterases—enzymes that play a crucial role in drug metabolism. The results indicated a moderate inhibition rate, highlighting its potential as a modulator of drug metabolism pathways .
属性
IUPAC Name |
2,2,3-trimethyl-4-oxocyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-6-8(11)5-4-7(9(12)13)10(6,2)3/h6-7H,4-5H2,1-3H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKQYZYPHXNTND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)CCC(C1(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













